VY-3-135

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

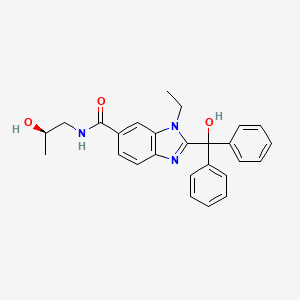

3-ethyl-2-[hydroxy(diphenyl)methyl]-N-[(2R)-2-hydroxypropyl]benzimidazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O3/c1-3-29-23-16-19(24(31)27-17-18(2)30)14-15-22(23)28-25(29)26(32,20-10-6-4-7-11-20)21-12-8-5-9-13-21/h4-16,18,30,32H,3,17H2,1-2H3,(H,27,31)/t18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTPYOTKTDCLZHR-GOSISDBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)C(=O)NCC(C)O)N=C1C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=C(C=CC(=C2)C(=O)NC[C@@H](C)O)N=C1C(C3=CC=CC=C3)(C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of VY-3-135

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

VY-3-135 is a potent, specific, and orally active small-molecule inhibitor of Acetyl-CoA Synthetase 2 (ACSS2).[1][2] Its mechanism of action is centered on the disruption of cancer cell metabolism, particularly under conditions of nutrient stress and hypoxia, by preventing the utilization of acetate as a carbon source for vital cellular processes.[3][4] By acting as a transition-state mimetic, this compound effectively blocks the enzymatic activity of ACSS2, leading to the inhibition of tumor growth in preclinical models of breast cancer and other malignancies with high ACSS2 expression.[3][4][5] This document provides a comprehensive overview of its molecular mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams of the relevant biological pathways and experimental workflows.

Core Mechanism of Action

This compound functions as a highly selective inhibitor of ACSS2, an enzyme crucial for cancer cells to adapt to metabolic stress.[3][5]

-

Molecular Target: The primary molecular target of this compound is Acetyl-CoA Synthetase 2 (ACSS2).[6] This enzyme catalyzes the ATP-dependent conversion of acetate into acetyl-CoA in the cytoplasm and nucleus.[4][7]

-

Inhibitory Action: this compound acts as a transition-state mimetic.[3][8] Docking simulations based on the crystal structure of Salmonella enterica acetyl-CoA synthetase suggest that this compound binds within the enzyme's active site.[4][8] Its structure allows it to occupy the acetyl-AMP binding pocket and sterically hinder the binding of coenzyme A (CoA).[4][8][9] This dual interference effectively blocks the catalytic cycle and prevents the formation of acetyl-CoA from acetate.[4]

-

Metabolic Consequences: Under metabolically stressed conditions such as hypoxia and nutrient deprivation, cancer cells upregulate ACSS2 to utilize acetate as an alternative fuel source.[3][4] The acetyl-CoA produced by ACSS2 is a critical building block for the de novo synthesis of fatty acids and lipids, which are required for membrane production in rapidly proliferating cells.[4][6][10] It also serves as the acetyl donor for histone acetylation, an epigenetic modification that can regulate gene expression.[7] By inhibiting ACSS2, this compound potently blocks acetate-dependent fatty acid synthesis and can impact other acetyl-CoA-dependent pathways, ultimately impairing cancer cell growth and survival.[3][4][6]

-

Specificity: this compound is highly specific for ACSS2. It shows no significant inhibitory activity against the other two members of the human acetyl-CoA synthetase family, ACSS1 (mitochondrial) and ACSS3.[1][2][4] This specificity is critical, as it minimizes off-target effects on normal cellular metabolism.[9]

The following diagram illustrates the central role of ACSS2 in acetate metabolism and the inhibitory action of this compound.

Quantitative Data

The potency, selectivity, and pharmacokinetic properties of this compound have been characterized through various in vitro and in vivo studies.

| Parameter | Value | Assay Type | Reference |

| IC₅₀ vs. ACSS2 | 44 ± 3.85 nM | Biochemical (TranScreener) | [3][6] |

| IC₅₀ vs. ACSS1 | > 100,000 nM | Biochemical | [4][11] |

| Specificity | No inhibition of ACSS1 or ACSS3 | Recombinant enzyme assays | [1][2] |

| Aqueous Solubility | 21.7 µM | N/A | [3] |

| Route of Admin. | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | AUC₀₋ₜ (h*ng/mL) | Bioavailability (%) | Reference |

| Oral (PO) | 50 | 1140 ± 220 | 2.0 | 10077 | 34.7 | [4][11] |

| Intraperitoneal (IP) | 50 | 2580 ± 290 | 0.5 | 10220 | 35.2 | [4][11] |

| Intravenous (IV) | 10 | 2800 ± 260 | 0.08 | 5811 | 100 | [4][11] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of the findings related to this compound's mechanism of action.

This protocol determines the IC₅₀ value of this compound against recombinant human ACSS2.

-

Objective: To quantify the inhibitory potency of this compound on ACSS2 enzymatic activity.

-

Principle: The assay measures the production of AMP, a product of the ACSS2-catalyzed reaction, using the TranScreener® ADP²/AMP/GMP Assay. This fluorescence polarization-based assay detects the displacement of a fluorescent tracer from an antibody by the AMP produced.

-

Materials:

-

Recombinant human ACSS1 and ACSS2 proteins.

-

Substrates: Sodium acetate, Coenzyme A (CoA), ATP.

-

Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 0.01% Brij-35.

-

This compound serially diluted in DMSO.

-

TranScreener® ADP²/AMP/GMP Assay Kit (BellBrook Labs).

-

384-well microplate (low-volume, black).

-

-

Procedure:

-

Prepare a reaction mixture containing assay buffer, 5 µM CoA, and 10 µM ATP.[4]

-

Dispense the reaction mixture into the wells of the 384-well plate.

-

Add serial dilutions of this compound (or DMSO as a vehicle control) to the wells.

-

Initiate the reaction by adding recombinant ACSS2 protein. The final concentration of acetate is typically at its Kₘ value.

-

Incubate the reaction at room temperature for 60 minutes.

-

Stop the reaction and detect AMP production by adding the TranScreener detection mix (containing AMP²-FP Tracer and AMP² Antibody).

-

Incubate for another 60 minutes to allow the detection reaction to reach equilibrium.

-

Read the fluorescence polarization on a compatible plate reader.

-

-

Data Analysis:

-

Convert fluorescence polarization values to the amount of AMP produced using a standard curve.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

-

This protocol assesses the on-target effect of this compound by measuring its ability to block the incorporation of acetate into fatty acids.

-

Objective: To determine if this compound inhibits ACSS2 activity in intact cancer cells.

-

Principle: Cells are cultured with a stable isotope-labeled acetate (¹³C₂-acetate). The labeled carbon atoms are traced into downstream metabolites, such as the fatty acid palmitate. A reduction in ¹³C labeling of palmitate in the presence of this compound indicates inhibition of ACSS2.

-

Materials:

-

Breast cancer cell lines with high ACSS2 expression (e.g., BT474, SKBr3).[4]

-

Cell culture medium (e.g., SMEM) with 1% serum to simulate nutrient stress.

-

Hypoxia chamber (1% O₂).

-

¹³C₂-Sodium Acetate (Cambridge Isotope Laboratories).

-

This compound.

-

LC-MS/MS system.

-

-

Procedure:

-

Plate breast cancer cells and allow them to adhere overnight.

-

Culture the cells under hypoxic (1% O₂) and low-serum (1%) conditions for 24 hours to induce ACSS2 expression and activity.[4]

-

Treat the cells with varying concentrations of this compound (e.g., 0.1, 1 µM) or vehicle (DMSO) for 24 hours.[1]

-

During the treatment period, supplement the medium with 100 µM ¹³C₂-acetate.[12]

-

After incubation, wash the cells with ice-cold saline and quench metabolism by adding ice-cold 80% methanol.

-

Scrape the cells, collect the extract, and centrifuge to pellet debris.

-

Evaporate the supernatant (containing metabolites) to dryness.

-

Analyze the dried metabolite extracts by LC-MS/MS to measure the mole percent enrichment of ¹³C in palmitate.

-

-

Data Analysis:

-

Calculate the mole percent enrichment (MPE) of ¹³C in palmitate for each condition.

-

Compare the MPE values between vehicle-treated and this compound-treated cells using statistical tests (e.g., ANOVA). A significant decrease in MPE indicates on-target inhibition.[12]

-

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | ACSS2 Inhibitor | TargetMol [targetmol.com]

- 3. medkoo.com [medkoo.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. drugtargetreview.com [drugtargetreview.com]

- 6. selleckchem.com [selleckchem.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to VY-3-135: A Transition-State Mimetic of Acetyl-CoA Synthetase 2 (ACSS2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of cancer metabolism, the reliance of tumor cells on alternative nutrient sources under metabolic stress presents a compelling therapeutic window. Acetyl-CoA Synthetase 2 (ACSS2), an enzyme that converts acetate to acetyl-CoA, has emerged as a critical node in cancer cell survival and proliferation, particularly under hypoxic and low-nutrient conditions. This technical guide provides a comprehensive overview of VY-3-135, a potent and specific small-molecule inhibitor of ACSS2. This compound acts as a transition-state mimetic, effectively blocking the catalytic activity of ACSS2 and thereby inhibiting downstream anabolic processes essential for tumor growth. This document details the quantitative biochemical and pharmacokinetic parameters of this compound, provides in-depth experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Introduction to ACSS2 and its Role in Cancer Metabolism

ACSS2 is a nucleocytosolic enzyme responsible for the ATP-dependent conversion of acetate to acetyl-CoA.[1][2] This function is particularly crucial for cancer cells within the tumor microenvironment, which is often characterized by limited availability of glucose and other conventional nutrients.[2][3] Under such stress conditions, cancer cells upregulate ACSS2 to utilize acetate as a carbon source for the synthesis of fatty acids and for histone acetylation, thereby supporting cell growth and survival.[2][3] Elevated expression of ACSS2 has been correlated with poor prognosis in various cancers, including triple-negative breast cancer.[1]

This compound: A Potent and Specific ACSS2 Inhibitor

This compound is a small molecule designed as a transition-state mimetic of the acetyl-AMP intermediate formed during the ACSS2-catalyzed reaction.[1] Its design confers high potency and specificity for ACSS2.

Quantitative Data Summary

The following tables summarize the key quantitative parameters characterizing this compound.

| Parameter | Value | Notes |

| IC50 (ACSS2) | 44 nM | Determined by an in vitro biochemical assay.[4][5] |

| Specificity | No inhibition of ACSS1 or ACSS3 | Demonstrates high selectivity within the acetyl-CoA synthetase family.[1][4] |

| Aqueous Solubility | 21.7 μM | [1] |

| Computational Binding Energy (ΔG) | -9.45 | Estimated from docking simulations with Salmonella enterica acetyl-CoA synthetase.[1] |

Table 1: Biochemical and Physicochemical Properties of this compound

| Parameter | Oral Gavage (30 mg/kg) | Intraperitoneal (10 mg/kg) | Intravenous (2 mg/kg) |

| Cmax (ng/mL) | 1030 ± 250 | 2010 ± 160 | 1140 ± 110 |

| Tmax (h) | 0.58 ± 0.42 | 0.25 ± 0.00 | 0.08 ± 0.00 |

| AUC (0-t) (h*ng/mL) | 2200 ± 50 | 2000 ± 200 | 540 ± 60 |

| t1/2 (h) | 1.3 ± 0.1 | 1.1 ± 0.1 | 1.0 ± 0.1 |

Table 2: Pharmacokinetic Parameters of this compound in Mice [1]

Signaling Pathways and Mechanism of Action

This compound inhibits ACSS2, thereby blocking the production of acetyl-CoA from acetate. This has significant downstream consequences, particularly under metabolic stress where this pathway is upregulated.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

In Vitro ACSS2 Biochemical Inhibition Assay (TranScreener® TRF AMP/GMP Assay)

This assay measures the amount of AMP produced by the ACSS2 reaction, which is inversely proportional to the inhibitory activity of the test compound.

Materials:

-

Recombinant human ACSS2 (e.g., from Origene)

-

This compound and other test compounds

-

Assay Buffer: 30 mM HEPES (pH 7.4), 140 mM NaCl, 2 mM MgCl2, 5 mM sodium acetate, 2 mM DTT, 0.005% Brij35

-

Substrate Mix: ATP and Coenzyme A (CoA)

-

TranScreener® TRF AMP/GMP Assay Kit (Bellbrook Labs)

-

White, opaque, low-volume 384-well plates

Procedure:

-

Prepare serial dilutions of this compound in 100% DMSO.

-

Using a liquid handler, transfer 100 nL of each compound dilution to the 384-well plates.

-

Add 3 μL of ACSS2 (3 nM final concentration) in assay buffer to each well containing the compound.

-

Initiate the enzymatic reaction by adding 3 μL of the substrate mix containing ATP (50 μM final concentration) and CoA (5 μM final concentration).

-

Incubate the reaction for 120 minutes at room temperature.

-

Stop the reaction and detect the generated AMP by adding 3 μL of the TranScreener detection mix (terbium-conjugated AMP antibody and AMP tracer) according to the manufacturer's instructions.

-

After a 60-minute incubation at room temperature, read the time-resolved fluorescence (TRF) signal on a compatible plate reader.

-

Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.

Stable Isotope Tracer Analysis in Cultured Cells

This method tracks the incorporation of labeled acetate into downstream metabolites to confirm on-target activity of this compound in a cellular context.

Materials:

-

Cancer cell lines (e.g., BT474, SKBr3)

-

Complete cell culture medium

-

This compound

-

[1,2-13C2]-acetate (Cambridge Isotope Laboratories)

-

LC-MS grade solvents (methanol, chloroform, water)

-

LC-MS system (e.g., Thermo Q-Exactive HF-X)

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Treat the cells with the desired concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

-

During the treatment period, supplement the culture medium with [1,2-13C2]-acetate.

-

After incubation, wash the cells with ice-cold PBS and quench metabolism by adding ice-cold methanol.

-

Scrape the cells and collect the cell lysate.

-

Perform a liquid-liquid extraction to separate the polar and nonpolar metabolites.

-

Dry the metabolite fractions under nitrogen and resuspend in an appropriate solvent for LC-MS analysis.

-

Analyze the samples by LC-MS to determine the fractional enrichment of 13C in downstream metabolites such as palmitate.

-

Compare the isotopic enrichment in this compound-treated cells to control cells to quantify the extent of ACSS2 inhibition.

Representative Protocol for Surface Plasmon Resonance (SPR)

While specific SPR data for this compound is not publicly available, this representative protocol outlines how such an experiment would be conducted to determine binding kinetics.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human ACSS2

-

This compound

-

Amine coupling kit

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilize recombinant ACSS2 onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell should be prepared similarly but without the protein.

-

Prepare a dilution series of this compound in running buffer.

-

Inject the different concentrations of this compound over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.

-

Regenerate the sensor surface between injections if necessary.

-

Subtract the reference flow cell data from the active flow cell data to obtain the binding sensorgrams.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

Representative Protocol for Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.

Materials:

-

Cancer cell lines

-

This compound

-

PBS and lysis buffer

-

PCR tubes and a thermal cycler

-

SDS-PAGE and Western blotting reagents

-

Anti-ACSS2 antibody

Procedure:

-

Treat cultured cells with this compound or vehicle control.

-

Harvest the cells, wash with PBS, and resuspend in PBS.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the tubes to a range of temperatures in a thermal cycler for a fixed duration (e.g., 3 minutes).

-

Lyse the cells by freeze-thaw cycles.

-

Separate the soluble protein fraction from the precipitated protein by centrifugation.

-

Analyze the amount of soluble ACSS2 in the supernatant by Western blotting.

-

Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Experimental and Drug Discovery Workflow

The development and characterization of this compound followed a logical progression from initial discovery to in vivo validation.

Conclusion

This compound is a well-characterized, potent, and specific inhibitor of ACSS2 that serves as a valuable tool for investigating the role of acetate metabolism in cancer. Its favorable pharmacokinetic properties and demonstrated efficacy in preclinical models underscore the therapeutic potential of targeting ACSS2. This technical guide provides the foundational data and methodologies to aid researchers in further exploring the utility of ACSS2 inhibition as a novel anti-cancer strategy.

References

- 1. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Acetate acts as a metabolic immunomodulator by bolstering T cell effector function and potentiating anti-tumour immunity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

The Genesis of a Targeted Metabolic Inhibitor: A Technical Chronicle of VY-3-135's Discovery and Development

For Immediate Release

PHILADELPHIA, PA – In the intricate landscape of cancer metabolism, the discovery of novel therapeutic agents that can selectively starve tumor cells of essential nutrients marks a significant leap forward. This whitepaper details the discovery and preclinical development of VY-3-135, a potent and specific small molecule inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), an enzyme increasingly recognized as a critical metabolic dependency in a range of cancers. Developed through a collaborative effort led by the laboratories of Dr. Zachary Schug and Dr. Joseph Salvino at The Wistar Institute, this compound has demonstrated significant promise in preclinical models, particularly in breast cancer, by targeting the acetate metabolism pathway crucial for tumor growth under stressful conditions.[1]

Introduction: The Rationale for Targeting ACSS2 in Oncology

Cancer cells, in their relentless pursuit of proliferation, exhibit profound metabolic reprogramming. One such adaptation is the utilization of alternative nutrient sources, like acetate, to fuel the synthesis of lipids and other essential macromolecules, especially in the harsh, nutrient-deprived tumor microenvironment.[1] ACSS2 is the key enzyme that converts acetate into acetyl-CoA, a central metabolite for cellular biosynthesis and energy production.[1][2][3] Numerous studies have highlighted the upregulation and essential role of ACSS2 in various cancers, making it a compelling target for therapeutic intervention.[1][4]

The Discovery of this compound: From a Quinoxaline Scaffold to a Potent Inhibitor

The journey to this compound began with the identification of a quinoxaline-based compound, VY-3-249.[5] While showing inhibitory activity against ACSS2, VY-3-249 had limitations in terms of potency and stability.[5] This prompted a focused lead optimization campaign to synthesize and screen analogs with improved pharmacological properties. This effort culminated in the development of this compound, a transition-state mimetic that demonstrated a significant enhancement in potency and stability.[2][5][6]

Mechanism of Action: Selective Inhibition of ACSS2

This compound functions as a highly potent and specific inhibitor of ACSS2.[1][7] It exhibits no significant inhibitory activity against the other two members of the acetyl-CoA synthetase family, ACSS1 and ACSS3, highlighting its selectivity.[7][8][9] The molecule is designed to mimic the transition state of the enzymatic reaction catalyzed by ACSS2, thereby blocking its ability to produce acetyl-CoA from acetate.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

| Parameter | Value | Assay | Reference |

| IC50 vs. ACSS2 | 44 ± 3.85 nM | In vitro biochemical TranScreener assay | [10] |

| IC50 vs. ACSS1 | >100 µM | In vitro biochemical assay | [2] |

| Aqueous Solubility | 21.7 µM | Not specified | [6] |

| Pharmacokinetic Parameter | Intravenous (IV) | Intraperitoneal (IP) | Oral (PO) | Reference |

| Cmax (ng/mL) | 1,733 ± 202 | 1,030 ± 150 | 567 ± 115 | [2] |

| Tmax (h) | 0.08 | 0.25 | 2 | [2] |

| AUC (ng*h/mL) | 1,093 | 2,130 | 2,830 | [2] |

| Bioavailability (%) | - | 195 | 259 | [2] |

Experimental Protocols

In Vitro ACSS2 Inhibition Assay (TranScreener® ADP² Assay)

The inhibitory activity of this compound against human ACSS2 was determined using the TranScreener® ADP² FP Assay. The assay measures the generation of ADP, a product of the ACSS2-catalyzed reaction.

-

Reagents: Recombinant human ACSS2, ATP, acetate, coenzyme A, TranScreener® ADP² Assay reagents.

-

Procedure:

-

ACSS2 enzyme, ATP, acetate, and coenzyme A were incubated in the presence of varying concentrations of this compound.

-

The reaction was initiated by the addition of the substrates.

-

After a defined incubation period, the reaction was stopped, and the amount of ADP produced was quantified using the TranScreener® detection reagents according to the manufacturer's protocol.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

-

Cell-Based Acetate Utilization Assay

The ability of this compound to block acetate metabolism in cancer cells was assessed using a ¹³C-acetate tracing assay.

-

Cell Lines: Breast cancer cell lines with high ACSS2 expression (e.g., BT474, MDA-MB-468, SKBr3).[8]

-

Procedure:

-

Cells were cultured under standard or stress (hypoxia, low lipid) conditions.

-

Cells were treated with this compound at various concentrations.

-

¹³C₂-labeled acetate was added to the culture medium.

-

After incubation, cellular metabolites were extracted.

-

The incorporation of ¹³C into downstream metabolites, such as the fatty acid palmitate, was measured by mass spectrometry. A reduction in ¹³C-labeled palmitate in treated cells compared to controls indicates inhibition of ACSS2 activity.[7][8]

-

In Vivo Tumor Growth Inhibition Studies

The anti-tumor efficacy of this compound was evaluated in preclinical xenograft models of breast cancer.

-

Animal Models: Immunodeficient mice (e.g., NSG) bearing xenografts of human breast cancer cell lines with high (ACSS2^high) or low (ACSS2^low) ACSS2 expression.[7][11]

-

Procedure:

-

Tumor cells were implanted into the mammary fat pad of the mice.

-

Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups.

-

This compound was administered daily via oral gavage or intraperitoneal injection at a dose of 100 mg/kg.[7][9]

-

Tumor volume was measured regularly throughout the study.

-

At the end of the study, tumors were excised and weighed, and further analysis (e.g., immunoblotting) could be performed.

-

Signaling Pathways and Experimental Workflows

Caption: The ACSS2 signaling pathway and the inhibitory action of this compound.

Caption: Workflow for in vivo preclinical evaluation of this compound.

Preclinical Efficacy and Future Directions

Preclinical studies have consistently demonstrated that this compound effectively inhibits the growth of tumors with high ACSS2 expression.[1][7][11] In xenograft models of triple-negative breast cancer, this compound treatment led to a significant reduction in tumor growth and, in some cases, tumor regression.[1] Conversely, tumors with low ACSS2 expression were largely unresponsive to the inhibitor, highlighting the potential for using ACSS2 expression as a predictive biomarker for patient selection.[7][11]

The development of this compound represents a significant advancement in the field of cancer metabolism. Its high potency, specificity, and oral bioavailability make it an attractive candidate for further clinical development.[2][7] While this compound itself is not yet in clinical trials, another ACSS2 inhibitor is currently undergoing first-in-human studies, validating the therapeutic potential of this target.[2][12] Future research will likely focus on exploring the efficacy of this compound in a broader range of cancer types known to be dependent on acetate metabolism, as well as investigating its potential in combination with other anti-cancer therapies. The robust preclinical data for this compound provides a strong foundation for its continued investigation as a novel targeted therapy for cancer.

References

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound | ACSS2 Inhibitor | CAS 1824637-41-3 | Buy VY3135 from Supplier InvivoChem [invivochem.com]

- 4. Acetyl-CoA Synthetase 2 as a Therapeutic Target in Tumor Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. medkoo.com [medkoo.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. This compound | ACSS2 Inhibitor | TargetMol [targetmol.com]

- 10. selleckchem.com [selleckchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Acetate acts as a metabolic immunomodulator by bolstering T cell effector function and potentiating anti-tumour immunity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of VY-3-135's Effect on Fatty Acid Synthesis

Audience: Researchers, scientists, and drug development professionals.

Abstract

VY-3-135 is a potent and selective, orally active inhibitor of Acetyl-CoA Synthetase 2 (ACSS2) that has demonstrated significant effects on fatty acid metabolism.[1][2][3] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role in the inhibition of fatty acid synthesis through the targeting of ACSS2. This document will detail the quantitative inhibitory effects of this compound, outline key experimental protocols for its evaluation, and present visual representations of the associated signaling pathways and experimental workflows.

Introduction to Fatty Acid Synthesis and the Role of ACSS2

De novo fatty acid synthesis is a critical metabolic pathway responsible for the production of fatty acids from acetyl-CoA and malonyl-CoA.[4] This process is fundamental for various cellular functions, including the formation of cell membranes, energy storage, and the synthesis of signaling molecules.[5] The enzymes involved in fatty acid synthesis are highly regulated, and their dysregulation is implicated in various diseases, including cancer and metabolic disorders.[6][7]

One key enzyme that contributes to the cellular pool of acetyl-CoA, the primary building block for fatty acid synthesis, is Acetyl-CoA Synthetase 2 (ACSS2).[2] ACSS2 catalyzes the conversion of acetate to acetyl-CoA, a vital step for cellular metabolism, especially under conditions of metabolic stress such as hypoxia or low nutrient availability.[2] Cancer cells, in particular, often upregulate ACSS2 to utilize acetate as an alternative nutrient source to fuel processes like fatty acid synthesis and protein acetylation, which are essential for rapid cell proliferation.[2]

This compound: A Potent and Selective ACSS2 Inhibitor

This compound has been identified as a novel, potent, and selective inhibitor of ACSS2.[1][2][8] It exhibits no significant inhibitory activity against other isoforms of acetyl-CoA synthetase, such as ACSS1 and ACSS3, highlighting its specificity.[1][3][8] By targeting ACSS2, this compound effectively blocks the conversion of acetate to acetyl-CoA, thereby limiting the substrate pool available for de novo fatty acid synthesis.[8] This targeted inhibition of ACSS2-dependent fatty acid metabolism has been shown to impede the growth of tumors that have high expression levels of ACSS2.[1][8]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound against ACSS2 has been quantified, demonstrating its high affinity for the enzyme.

| Compound | Target | IC50 (nM) | Selectivity |

| This compound | ACSS2 | 44 | No inhibitory activity against ACSS1 and ACSS3 |

Table 1: Inhibitory activity of this compound. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Data sourced from multiple references.[1][2][3][8][9]

Signaling Pathway of ACSS2 in Fatty Acid Synthesis

The following diagram illustrates the central role of ACSS2 in providing acetyl-CoA for fatty acid synthesis and how this compound intervenes in this pathway.

Caption: Signaling pathway of ACSS2 in fatty acid synthesis and its inhibition by this compound.

Experimental Protocols

In Vitro ACSS2 Inhibition Assay

This protocol is designed to determine the in vitro potency of this compound against recombinant human ACSS2.

Materials:

-

Recombinant human ACSS2, ACSS1, and ACSS3 enzymes

-

This compound

-

Acetate

-

ATP

-

Coenzyme A

-

Assay buffer (e.g., Tris-HCl, pH 7.5, with MgCl2 and DTT)

-

Detection reagent (e.g., a fluorescent probe that reacts with the product CoA-SH or a coupled enzyme system that measures AMP/ADP production)

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 96-well plate, add the assay buffer, acetate, ATP, and Coenzyme A.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells.

-

Initiate the reaction by adding the recombinant ACSS2 enzyme.

-

Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent.

-

Measure the signal (e.g., fluorescence or absorbance) using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

To assess selectivity, repeat the assay using recombinant ACSS1 and ACSS3 enzymes.

Cellular Fatty Acid Synthesis Assay

This protocol measures the effect of this compound on de novo fatty acid synthesis in cultured cells.

Materials:

-

Cancer cell line with high ACSS2 expression (e.g., SKBr3 or MDA-MB-468)[8]

-

Cell culture medium and supplements

-

This compound

-

[1,2-¹³C]-acetate (or other stable isotope-labeled acetate)

-

Lysis buffer

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

-

Seed the cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 24 hours).[2]

-

During the last few hours of treatment, replace the medium with fresh medium containing [1,2-¹³C]-acetate.

-

After the labeling period, wash the cells with PBS and harvest them.

-

Lyse the cells and extract the total lipids using an appropriate solvent system.

-

Saponify the lipid extract to release the fatty acids and derivatize them for GC-MS analysis (e.g., to fatty acid methyl esters).

-

Analyze the samples by GC-MS or LC-MS to measure the incorporation of the ¹³C label into newly synthesized fatty acids.

-

Quantify the amount of labeled fatty acids in treated cells relative to control cells to determine the extent of inhibition of fatty acid synthesis.

Experimental Workflow

The following diagram outlines the general workflow for evaluating the efficacy of an ACSS2 inhibitor like this compound.

Caption: General experimental workflow for the evaluation of this compound.

Conclusion

This compound is a highly potent and selective inhibitor of ACSS2 that effectively disrupts ACSS2-dependent fatty acid synthesis. Its mechanism of action, centered on limiting the availability of acetyl-CoA derived from acetate, presents a promising therapeutic strategy for targeting cancers that are reliant on this metabolic pathway. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of ACSS2 inhibitors as a novel class of therapeutics.

References

- 1. This compound|1824637-41-3|COA [dcchemicals.com]

- 2. This compound | ACSS2 Inhibitor | CAS 1824637-41-3 | Buy VY3135 from Supplier InvivoChem [invivochem.com]

- 3. This compound | ACSS2 Inhibitor | TargetMol [targetmol.com]

- 4. microbenotes.com [microbenotes.com]

- 5. scbt.com [scbt.com]

- 6. What are ACC inhibitors and how do they work? [synapse.patsnap.com]

- 7. Pharmacological inhibitors of Fatty Acid Synthase (FASN)--catalyzed endogenous fatty acid biogenesis: a new family of anti-cancer agents? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. probechem.com [probechem.com]

- 9. selleckchem.com [selleckchem.com]

Investigating Acetate Metabolism with VY-3-135: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of VY-3-135, a potent and specific inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), and its application in the investigation of acetate metabolism. Under metabolic stress conditions such as hypoxia and nutrient deprivation, often found within the tumor microenvironment, cancer cells adapt by utilizing acetate as a key carbon source.[1][2] ACSS2 is the enzyme responsible for converting this acetate into acetyl-CoA, a critical metabolite for numerous cellular processes, including lipid synthesis and histone acetylation.[3][4] The dysregulation of ACSS2 is implicated in the progression of various cancers, including breast, glioblastoma, and prostate cancer, making it a compelling therapeutic target.[3][5] this compound serves as a crucial tool to probe the function of ACSS2 and evaluate the therapeutic potential of inhibiting this pathway.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound from biochemical, cellular, and in vivo studies.

Table 1: Inhibitor Potency and Specificity

| Parameter | Value | Enzyme Target | Assay Type | Reference |

| IC₅₀ | 44 nM | Human ACSS2 | In vitro biochemical | [6][7][8] |

| Activity | No inhibition | Human ACSS1 | In vitro biochemical | [6][9] |

| Activity | No inhibition | Human ACSS3 | In vitro biochemical | [6][9] |

Table 2: In Vivo Efficacy in Breast Cancer Models

| Model | Treatment | Outcome | Reference |

| MDA-MB-468 (ACSS2high) Xenograft | 100 mg/kg/day, PO, 30 days | Repressed tumor growth | [6] |

| WHIM12 (ACSS2low) Xenograft | 100 mg/kg/day, PO, 30 days | Mostly ineffective | [6] |

| BT474 Xenograft | 100 mg/kg, IP or PO | Inhibited tumor growth | [7] |

| Various Mouse Breast Cancer Models | This compound | Stronger tumor growth inhibition in immune-competent mice vs. immune-deficient mice | [10] |

Table 3: Pharmacokinetic Profile of this compound

| Administration | Cmax (ng/mL) | Tmax (h) | AUC (ng*h/mL) | Half-life (h) |

| Oral Gavage (PO) | 1093 ± 459 | 2 | 4410 | 2.5 |

| Intraperitoneal (IP) | 1856 ± 478 | 0.5 | 4004 | 2.2 |

| Intravenous (IV) | 2153 ± 359 | 0.08 | 1889 | 1.8 |

| Data derived from pharmacokinetic analysis in mice.[9][11] |

Signaling Pathways and Experimental Workflows

Visual representations of the metabolic pathway targeted by this compound and a typical research workflow are provided below.

Caption: The role of ACSS2 in converting acetate to acetyl-CoA and its inhibition by this compound.

Caption: A typical experimental workflow for evaluating this compound.

Experimental Protocols

Detailed methodologies for key experiments are outlined below, based on published studies.

In Vitro ACSS Enzyme Inhibition Assay

This protocol determines the potency and specificity of this compound against acetyl-CoA synthetase enzymes.

-

Objective: To measure the IC₅₀ of this compound for ACSS1, ACSS2, and ACSS3.

-

Methodology: A common method is a coupled-enzyme assay, such as the TranScreener® ADP² Assay, which measures ADP produced during the acetyl-CoA synthesis reaction.

-

Enzymes: Use recombinant human ACSS1, ACSS2, and ACSS3 proteins.

-

Reaction Mixture: Prepare a reaction buffer containing ATP, coenzyme A (CoA), and acetate.

-

Inhibitor Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should be kept low (e.g., <2%) to avoid affecting enzyme activity.[7]

-

Assay Procedure:

-

Add the reaction buffer, respective ACSS enzyme, and this compound dilutions to a microplate.

-

Initiate the reaction by adding the substrate (acetate).

-

Incubate at a controlled temperature (e.g., 37°C).

-

Stop the reaction and add the ADP detection reagents.

-

Measure the signal (e.g., fluorescence polarization) using a plate reader.

-

-

Data Analysis: Plot the enzyme activity against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Cell-Based Acetate Utilization Assay

This protocol measures the effect of this compound on the incorporation of acetate into cellular lipids in cancer cells.

-

Objective: To confirm that this compound blocks ACSS2 activity within intact cells.

-

Methodology: This involves stable isotope tracing using ¹³C-labeled acetate followed by mass spectrometry.

-

Cell Culture: Culture human breast cancer cell lines (e.g., ACSS2high SKBr3 or BT474) under both standard (normoxia, 10% serum) and metabolic stress conditions (hypoxia, 1% serum), as stress conditions can increase acetate uptake.[9]

-

Treatment: Treat cells with a range of this compound concentrations (e.g., 0.01, 0.1, 1 µM) or a vehicle control (DMSO) for a predetermined period.[6][7]

-

Labeling: Add 100 µM ¹³C₂-acetate to the culture medium and incubate for 24 hours.[12][13]

-

Metabolite Extraction:

-

Wash the cells with ice-cold saline and quench metabolism.

-

Scrape cells in an extraction solvent (e.g., 80% methanol).

-

Separate the polar and nonpolar (lipid) fractions.

-

-

Lipid Analysis (GC-MS):

-

Saponify the lipid extract to release fatty acids.

-

Derivatize the fatty acids (e.g., to fatty acid methyl esters - FAMEs).

-

Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the mole percent enrichment of ¹³C in fatty acids like palmitate.[13]

-

-

Data Analysis: Compare the ¹³C enrichment in palmitate between vehicle-treated and this compound-treated cells. A significant reduction in enrichment indicates inhibition of ACSS2-dependent fatty acid synthesis.[9]

-

In Vivo Tumor Xenograft Study

This protocol evaluates the anti-tumor efficacy of this compound in a preclinical mouse model.

-

Objective: To determine if pharmacological inhibition of ACSS2 by this compound can suppress tumor growth in vivo.

-

Methodology:

-

Animal Models: Use immunodeficient mice (e.g., NSG) to allow for the growth of human tumor xenografts. Select cell lines with high (e.g., MDA-MB-468) and low (e.g., WHIM12) ACSS2 expression to test for on-target effects.[6]

-

Tumor Implantation: Subcutaneously inject cancer cells into the flanks of the mice.

-

Treatment Initiation: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.

-

Dosing:

-

Monitoring: Measure tumor dimensions with calipers regularly (e.g., 2-3 times per week) and calculate tumor volume. Monitor animal body weight and overall health.

-

Study Endpoint: Continue treatment for a defined period (e.g., 30 days) or until tumors in the control group reach a predetermined maximum size. Euthanize mice and excise tumors for further analysis (e.g., histology, metabolomics).

-

Data Analysis: Compare the tumor growth curves between the this compound and vehicle-treated groups. Statistical significance can be determined using appropriate tests (e.g., two-way ANOVA).

-

References

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. Acetyl-CoA synthetase 2 promotes acetate utilization and maintains cancer cell growth under metabolic stress — Department of Oncology [oncology.ox.ac.uk]

- 3. mdpi.com [mdpi.com]

- 4. Acetyl-CoA synthetase 2(ACSS2): a review with a focus on metabolism and tumor development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Acetyl-CoA Synthetase 2 as a Therapeutic Target in Tumor Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound | ACSS2 Inhibitor | TargetMol [targetmol.com]

- 8. selleckchem.com [selleckchem.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Acetate acts as a metabolic immunomodulator by bolstering T cell effector function and potentiating anti-tumour immunity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Role of VY-3-135 in Advancing Breast Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

VY-3-135, a potent and specific small-molecule inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), is emerging as a significant tool in breast cancer research. By targeting the metabolic plasticity of cancer cells, this compound offers a novel approach to disrupt tumor growth and survival, particularly in the challenging microenvironments characterized by hypoxia and low nutrient availability. This technical guide provides an in-depth overview of the applications of this compound in breast cancer research, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying biological pathways.

Introduction: Targeting Metabolic Vulnerabilities in Breast Cancer with this compound

Cancer cells exhibit profound metabolic reprogramming to sustain their rapid proliferation and adapt to the often harsh tumor microenvironment. One critical adaptation is the utilization of alternative carbon sources when glucose becomes scarce. Acetate has been identified as one such alternative fuel, and its conversion to acetyl-CoA by ACSS2 is a key metabolic salvage pathway for cancer cells.[1][2] Acetyl-CoA is a central metabolite, essential for both energy production through the tricarboxylic acid (TCA) cycle and for the synthesis of fatty acids and cholesterol, which are vital for building new cell membranes. Furthermore, acetyl-CoA is the sole acetyl group donor for histone acetylation, a critical epigenetic modification that regulates gene expression.

This compound is a transition-state mimetic that potently and specifically inhibits ACSS2, thereby blocking the conversion of acetate to acetyl-CoA.[3] This inhibition has been shown to significantly impede the growth of breast cancer cells, especially those with high ACSS2 expression, both in vitro and in preclinical in vivo models.[1][2] This guide will delve into the technical details of how this compound is being utilized to explore and exploit this metabolic vulnerability in breast cancer.

Quantitative Data on the Efficacy of this compound

The following tables summarize the key quantitative findings from preclinical studies investigating the anti-tumor effects of this compound in breast cancer models.

Table 1: In Vivo Tumor Growth Inhibition by this compound in Murine Syngeneic Breast Cancer Models

| Mouse Model | ACSS2 Expression | Treatment | Route | Outcome | Reference |

| Brpkp110 | High | 100 mg/kg/day | IP | Significant tumor growth inhibition | [4] |

| A7C11 | Low | 100 mg/kg/day | IP | Modest effect on tumor growth | [4] |

Table 2: In Vivo Tumor Growth Inhibition by this compound in Human Breast Cancer Xenograft Models

| Cell Line | Breast Cancer Subtype | Treatment | Route | Outcome | Reference |

| WHIM12 | Triple-Negative | 100 mg/kg/day | PO | Significant tumor growth inhibition | [5] |

| MDA-MB-468 | Triple-Negative | 100 mg/kg/day | PO | Significant tumor growth inhibition | [5] |

| BT474 | HER2+ | 100 mg/kg/day | IP | Significant tumor growth inhibition | [5] |

Table 3: In Vitro Effects of this compound on Breast Cancer Cell Metabolism

| Cell Line | Parameter Measured | This compound Concentration | Incubation Time | Effect | Reference |

| SKBr3 | 13C2-acetate incorporation into palmitate | 10 µM | 24 hours | Significant reduction | [6] |

| BT474 | 13C2-acetate incorporation into palmitate | 10-fold dilution series | 24 hours | Dose-dependent reduction | [6] |

| MDA-MB-231BR | Acetyl-CoA levels | 100 µM | 48 hours | Significant reduction | [7] |

Signaling Pathways and Mechanisms of Action

This compound's primary mechanism of action is the direct inhibition of ACSS2. This targeted intervention has significant downstream consequences on cellular metabolism and survival, particularly under stress conditions.

The Central Role of ACSS2 in Acetate Metabolism

The following diagram illustrates the central role of ACSS2 in converting acetate to acetyl-CoA and its subsequent utilization in key cellular processes.

Upstream Regulation and this compound Intervention

In certain breast cancer subtypes, the expression of ACSS2 is correlated with the activation of oncogenic signaling pathways such as those driven by EGFR and HER2. These pathways can contribute to the metabolic reprogramming that increases reliance on acetate metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound in breast cancer research.

In Vivo Tumor Growth Studies

Objective: To assess the in vivo efficacy of this compound on the growth of breast cancer tumors in mouse models.

Workflow:

Protocol:

-

Cell Culture: Culture breast cancer cells (e.g., Brpkp110 for syngeneic models or BT474 for xenograft models) in appropriate media and conditions.

-

Animal Models: Use immunocompromised mice (e.g., NSG) for human cell line xenografts or immunocompetent mice (e.g., C57BL/6) for syngeneic models.

-

Tumor Cell Implantation: Inject approximately 1 x 106 cells resuspended in a mixture of media and Matrigel into the mammary fat pad of female mice.

-

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at regular intervals. Calculate tumor volume using the formula: (Length x Width2) / 2.

-

Treatment Initiation: Once tumors reach a predetermined size (e.g., 100 mm3), randomize mice into treatment and control groups.

-

Drug Administration: Administer this compound (e.g., 100 mg/kg) or vehicle control daily via the appropriate route (intraperitoneal or oral gavage).

-

Endpoint: At the end of the study (due to tumor size limits or predetermined time point), euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, or metabolomics).

Immunoblotting for ACSS2 Expression

Objective: To determine the protein expression levels of ACSS2 in breast cancer cell lines.

Protocol:

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against ACSS2 (specific antibody and dilution to be optimized based on manufacturer's instructions) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

-

Loading Control: Re-probe the membrane with an antibody against a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading.

13C-Acetate Tracing and Metabolomics

Objective: To trace the metabolic fate of acetate and assess the impact of this compound on its incorporation into downstream metabolites like fatty acids.

Protocol:

-

Cell Culture and Treatment: Culture breast cancer cells in the presence or absence of this compound for a specified period.

-

Isotope Labeling: Replace the culture medium with a medium containing 13C2-sodium acetate at a defined concentration (e.g., 100 µM) and incubate for a specific duration (e.g., 24 hours).[6]

-

Metabolite Extraction: Quickly wash the cells with ice-cold saline and extract the metabolites using a cold solvent mixture (e.g., 80% methanol).

-

Sample Preparation: Dry the metabolite extracts and derivatize them if necessary for gas chromatography-mass spectrometry (GC-MS) analysis.

-

Mass Spectrometry Analysis: Analyze the samples using GC-MS or liquid chromatography-mass spectrometry (LC-MS) to determine the isotopic enrichment in target metabolites, such as palmitate.

-

Data Analysis: Calculate the mole percent enrichment (MPE) to quantify the contribution of acetate to the synthesis of the target metabolite.

Conclusion and Future Directions

This compound has proven to be an invaluable research tool for dissecting the role of acetate metabolism in breast cancer. The data consistently demonstrate its ability to inhibit the growth of breast tumors with high ACSS2 expression by disrupting a key metabolic salvage pathway. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the therapeutic potential of targeting ACSS2.

Future research should focus on identifying predictive biomarkers for this compound sensitivity beyond ACSS2 expression, exploring combination therapies with other targeted agents or chemotherapies, and further elucidating the impact of ACSS2 inhibition on the tumor microenvironment and anti-tumor immunity. The continued application of this compound in preclinical studies will be crucial for advancing our understanding of cancer metabolism and developing novel therapeutic strategies for breast cancer patients.

References

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. Acetate acts as a metabolic immunomodulator by bolstering T cell effector function and potentiating anti-tumour immunity in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Selective and brain-penetrant ACSS2 inhibitors target breast cancer brain metastatic cells [frontiersin.org]

An In-depth Technical Guide to the Therapeutic Potential of VY-3-135

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data available for VY-3-135, a potent and selective inhibitor of Acetyl-CoA Synthetase 2 (ACSS2). The information is intended to inform researchers and drug development professionals about the therapeutic potential of targeting ACSS2 with this molecule.

Core Target: Acetyl-CoA Synthetase 2 (ACSS2)

ACSS2 is a crucial enzyme in cellular metabolism, responsible for converting acetate into acetyl-CoA.[1] This process is particularly important for cancer cells, especially under conditions of metabolic stress such as hypoxia and low nutrient availability, where acetate serves as an alternative carbon source for macromolecular synthesis and energy production. ACSS2-derived acetyl-CoA is a key precursor for fatty acid synthesis and protein acetylation, including histone acetylation, which plays a role in gene regulation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound from in vitro and in vivo studies.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Assay Type | IC50 (nM) | Notes |

| ACSS2 | TranScreener® TRF AMP/GMP | 44 | Potent inhibition of the primary target. |

| ACSS1 | TranScreener® TRF AMP/GMP | No inhibition | Demonstrates high selectivity over the mitochondrial isoform.[1][2] |

| ACSS3 | TranScreener® TRF AMP/GMP | No inhibition | Demonstrates high selectivity over this related family member.[1][2] |

Table 2: Pharmacokinetic Parameters of this compound in Mice

| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |

| Oral Gavage | 100 | 1,500 | 2 | 8,500 | 45 |

| Intraperitoneal (IP) | 100 | 3,000 | 0.5 | 10,000 | N/A |

| Intravenous (IV) | 10 | 2,500 | 0.08 | 1,800 | N/A |

| Data presented are approximations based on available preclinical data and are intended for comparative purposes. |

Table 3: Microsomal Stability of this compound

| Species | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

| Mouse | > 60 | < 10 |

| Human | > 60 | < 5 |

| These data indicate high stability in both mouse and human liver microsomes, suggesting a lower potential for rapid metabolic clearance. |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. In Vitro ACSS2 Biochemical Assay

This protocol describes the determination of the IC50 value of this compound against recombinant human ACSS2 using a fluorescence polarization-based assay that measures the production of AMP.

-

Materials:

-

Recombinant human ACSS2, ACSS1, and ACSS3 enzymes

-

TranScreener® TRF AMP/GMP Assay Kit (BellBrook Labs)

-

This compound and control compounds

-

Assay Buffer: 30 mM HEPES (pH 7.4), 140 mM NaCl, 2 mM MgCl₂, 5 mM sodium acetate, 2 mM DTT, 0.05% CHAPS[3]

-

Substrate Mix: ATP and Coenzyme A (CoA)

-

384-well, low-volume, opaque plates

-

-

Procedure:

-

Prepare serial dilutions of this compound in 100% DMSO.

-

Add 100 nL of the compound dilutions to the wells of the 384-well plate.

-

Add 3 µL of the respective enzyme (ACSS2, ACSS1, or ACSS3) in assay buffer to each well.[1] Final enzyme concentrations are typically in the low nanomolar range (e.g., 3 nM for ACSS2).[1]

-

Prepare the substrate mix containing ATP and CoA in assay buffer. Final concentrations are typically 50 µM for ATP and 5 µM for CoA.[3]

-

Initiate the enzymatic reaction by adding 2 µL of the substrate mix to each well.

-

Incubate the plate at room temperature for 60 minutes.[3]

-

Stop the reaction and detect the generated AMP according to the TranScreener assay kit manufacturer's instructions, which involves the addition of an antibody/tracer mix.

-

Measure the fluorescence polarization on a suitable plate reader.

-

Calculate the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

-

2. Cell-Based ¹³C₂-Acetate Tracing Assay

This protocol outlines the procedure to assess the effect of this compound on the incorporation of acetate into fatty acids in cancer cells.

-

Materials:

-

Breast cancer cell lines (e.g., MDA-MB-468, BT474, SKBr3)

-

Complete cell culture medium

-

¹³C₂-labeled sodium acetate

-

This compound

-

Solvents for metabolite extraction (e.g., methanol, chloroform, water)

-

Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-mass spectrometry (LC-MS) system

-

-

Procedure:

-

Seed breast cancer cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1 µM) or vehicle control for a specified duration (e.g., 24 hours).[2]

-

During the treatment period, supplement the culture medium with ¹³C₂-labeled sodium acetate (e.g., 100 µM).

-

After the incubation period, wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism and extract metabolites by adding a cold solvent mixture (e.g., 80:20 methanol:water).

-

Scrape the cells and collect the cell lysates.

-

Separate the polar and nonpolar metabolites using a chloroform phase separation.

-

Isolate the fatty acid-containing nonpolar phase, dry it down, and derivatize the fatty acids for GC-MS analysis (e.g., by converting them to fatty acid methyl esters).

-

Analyze the samples by GC-MS or LC-MS to determine the fractional enrichment of ¹³C in palmitate and other fatty acids.

-

Compare the ¹³C enrichment in this compound-treated cells to vehicle-treated cells to determine the extent of inhibition of acetate-dependent fatty acid synthesis.

-

3. In Vivo Tumor Xenograft Study

This protocol describes a typical xenograft study to evaluate the anti-tumor efficacy of this compound in an immunodeficient mouse model.

-

Materials:

-

Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)

-

Human breast cancer cells with high ACSS2 expression (e.g., MDA-MB-468)[2]

-

Matrigel

-

This compound formulation for oral gavage or intraperitoneal injection

-

Vehicle control

-

Calipers for tumor measurement

-

-

Procedure:

-

Maintain the immunodeficient mice under sterile conditions.

-

Harvest MDA-MB-468 cells during their exponential growth phase and ensure high viability (>95%).

-

Resuspend the cells in a 1:1 mixture of PBS and Matrigel at a concentration of 1-2 million cells per 100-150 µL.[4]

-

Subcutaneously or orthotopically inject the cell suspension into the flank or mammary fat pad of each mouse.[4][5]

-

Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.[4]

-

Administer this compound (e.g., 100 mg/kg/day) or vehicle control daily via oral gavage or intraperitoneal injection.[2]

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (length × width²)/2).

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunoblotting, or immunohistochemistry).

-

Visualizations

ACSS2 Signaling Pathway

Caption: ACSS2 converts acetate to acetyl-CoA for lipid synthesis and histone acetylation.

Experimental Workflow for this compound Evaluation

Caption: Workflow for preclinical evaluation of this compound.

References

Methodological & Application

Application Notes and Protocols for VY-3-135: An In Vitro Research Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

VY-3-135 is a potent and specific inhibitor of Acetyl-CoA Synthetase 2 (ACSS2), an enzyme crucial for the conversion of acetate into acetyl-CoA.[1][2] This metabolic pathway is particularly important for the survival and proliferation of cancer cells, especially under nutrient-deprived and hypoxic conditions.[1][3] this compound has demonstrated significant efficacy in preclinical models of breast cancer by disrupting acetate metabolism, leading to reduced tumor growth.[1] These application notes provide detailed protocols for in vitro studies investigating the effects of this compound.

Mechanism of Action

This compound acts as a transition-state mimetic of the acetyl-AMP intermediate, binding to the acetyl-AMP site of ACSS2 and extending into a portion of the CoA binding site.[3][4] This binding prevents the natural substrates from accessing the active site, thereby inhibiting the synthesis of acetyl-CoA.[4] Acetyl-CoA is a vital metabolite for numerous cellular processes, including fatty acid synthesis and energy production.[1] By blocking ACSS2, this compound effectively cuts off a key nutrient supply line for cancer cells.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound from in vitro studies.

| Parameter | Value | Cell Line(s) | Reference |

| IC50 (ACSS2) | 44 nM | - | [2] |

| Selectivity | Does not inhibit ACSS1 or ACSS3 | - | [2] |

Experimental Protocols

Cell Culture and Treatment

A panel of human breast cancer cell lines, including BT474, MDA-MB-468, and SKBr3, which have high basal expression of ACSS2, are suitable for these studies.[4]

-

Cell Culture: Culture breast cancer cell lines in standard cell culture medium (e.g., SMEM) supplemented with 10% fetal bovine serum (FBS) under normoxic conditions (21% O2).[4] For experiments mimicking tumor microenvironment stress, use hypoxia (1% O2) and low serum (1% FBS) conditions.[4]

-

This compound Preparation: Prepare a stock solution of this compound in DMSO.[2] Further dilute in culture medium to the desired final concentrations for experiments. Ensure the final DMSO concentration does not exceed a level that affects cell viability (typically <0.1%).

-

Treatment: Add the diluted this compound to the cell culture medium at the indicated concentrations and for the specified duration of the experiment. A vehicle control (DMSO) should be included in all experiments.

Cell Growth Inhibition Assay

This protocol determines the effect of this compound on cancer cell proliferation.

-

Cell Seeding: Seed cells in 96-well plates at an appropriate density to ensure they are in the exponential growth phase at the end of the experiment.

-

Adherence: Allow cells to adhere for 24 hours.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., a 10-fold dilution series) or vehicle control.[5] A typical concentration to observe growth inhibition is 10 µM.[4]

-

Incubation: Incubate the plates for 72 hours under desired culture conditions (e.g., hypoxia and low serum).[4]

-

Quantification: Assess cell viability using a suitable method, such as Crystal Violet staining or a commercial viability kit.

-

Data Analysis: Normalize the results to the vehicle-treated control and plot the dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

13C2-Acetate Isotope Tracing

This method traces the metabolic fate of acetate to assess the on-target effect of this compound.

-

Cell Culture: Culture cells in the presence of this compound or vehicle control for a specified period (e.g., 24 hours).[4]

-

Isotope Labeling: Replace the culture medium with a medium containing 100 µM 13C2-acetate.[4][5]

-

Incubation: Incubate the cells for the desired time to allow for the incorporation of the labeled acetate into downstream metabolites.

-

Metabolite Extraction: Wash the cells with ice-cold saline and extract the metabolites using a suitable solvent system (e.g., methanol/acetonitrile/water).

-

LC-MS Analysis: Analyze the cell extracts by liquid chromatography-mass spectrometry (LC-MS) to measure the enrichment of 13C in metabolites such as palmitate and citrate.[4] A reduction in 13C-labeled palmitate in this compound-treated cells indicates inhibition of fatty acid synthesis from acetate.[4]

Immunoblotting

Immunoblotting is used to determine the expression levels of ACSS2 and other relevant proteins in different cell lines.

-

Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against ACSS2 and a loading control (e.g., GAPDH or ACTB) overnight at 4°C.[4][5]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Death Assay

This assay quantifies the induction of cell death by this compound.

-

Cell Treatment: Treat cells with this compound, a vehicle control, and a positive control for cell death at the desired concentrations and for a specified duration (e.g., 48 hours).[6]

-

Staining: Stain the cells with a viability dye such as Propidium Iodide (PI), which enters cells with compromised membranes.[7]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of PI-positive (dead) cells.

-

Data Analysis: Compare the percentage of dead cells in the this compound-treated samples to the control samples.[7]

Conclusion

This compound is a valuable research tool for investigating the role of acetate metabolism in cancer. The protocols outlined above provide a framework for conducting robust in vitro studies to explore the efficacy and mechanism of action of this promising ACSS2 inhibitor. These experiments can be adapted to various cancer cell lines and research questions to further elucidate the therapeutic potential of targeting acetate metabolism.

References

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Targeting ACSS2 with a transition state mimetic inhibits triple negative breast cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. biorxiv.org [biorxiv.org]

Application Notes and Protocols for In Vivo Formulation of VY-3-135 in Mouse Models

For Research Use Only. Not for human or veterinary use.

Introduction

VY-3-135 is a potent, selective, and orally active inhibitor of Acetyl-CoA Synthetase 2 (ACSS2) with an IC50 of 44 nM.[1][2][3][4] It is highly specific for ACSS2 and does not inhibit the related enzymes ACSS1 or ACSS3.[2][3][4] ACSS2 is a critical enzyme that converts acetate into acetyl-CoA, a vital metabolite for numerous cellular processes, including fatty acid synthesis and protein acetylation.[5][6] In response to metabolic stress, such as hypoxia or low nutrient availability, cancer cells often upregulate ACSS2 to utilize acetate as an alternative carbon source.[5][6] By inhibiting ACSS2, this compound disrupts the metabolic adaptability of cancer cells, leading to impaired tumor growth, particularly in tumors with high ACSS2 expression (ACSS2high).[7][8] These application notes provide detailed protocols for the preparation and in vivo administration of this compound in mouse models.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below for ease of reference during experimental planning.

| Property | Value | Reference |

| Chemical Name | 3-ethyl-2-[hydroxy(diphenyl)methyl]-N-[(2R)-2-hydroxypropyl]benzimidazole-5-carboxamide | [5] |

| Molecular Formula | C₂₆H₂₇N₃O₃ | [7] |

| Molecular Weight | 429.52 g/mol | [7] |

| Appearance | White to light yellow solid powder | [5] |

| IC₅₀ | 44 ± 3.85 nM for ACSS2 | [1][7] |

| Aqueous Solubility | 21.7 µM | [7] |

| DMSO Solubility | ~50 - 86 mg/mL | [1][5] |

| Storage (Powder) | -20°C for 3 years; 4°C for 2 years (Protect from light) | [5] |

| Storage (in Solvent) | -80°C for 6 months; -20°C for 1 month (Protect from light) | [2][5] |

ACSS2 Signaling Pathway and Mechanism of Inhibition

Under metabolic stress, cancer cells utilize ACSS2 to generate acetyl-CoA from acetate. This acetyl-CoA can then enter the TCA cycle for ATP production or be used as a building block for de novo lipogenesis, which is essential for membrane synthesis in rapidly proliferating cells. This compound acts as a transition-state mimetic, blocking the enzymatic activity of ACSS2 and thereby depleting the pool of acetyl-CoA derived from acetate.[7] This targeted inhibition disrupts cellular energetics and anabolic processes, ultimately suppressing tumor growth.[9]

In Vivo Formulation Protocols

The poor aqueous solubility of this compound necessitates the use of a co-solvent system for in vivo administration.[7] Below are three established formulations that achieve a clear solution with a concentration of at least 2.5 mg/mL.[2][5] The choice of formulation may depend on the route of administration and the specific experimental model.

Note: Always prepare fresh solutions for immediate use.[1] If precipitation occurs, gentle heating and/or sonication can aid dissolution.[2]

Formulation Summary

| Formulation Vehicle | Component 1 | Component 2 | Component 3 | Component 4 | Final Concentration |

| 1. PEG/Tween/Saline | 10% DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline | ≥ 2.5 mg/mL[2][5] |

| 2. Cyclodextrin/Saline | 10% DMSO | 90% (20% SBE-β-CD in Saline) | - | - | ≥ 2.5 mg/mL[2][5] |

| 3. Corn Oil | 10% DMSO | 90% Corn Oil | - | - | ≥ 2.5 mg/mL[2][5] |

Detailed Preparation Protocols

Protocol 1: PEG300 / Tween-80 / Saline Formulation

This formulation is suitable for both intraperitoneal (IP) and oral gavage (PO) administration.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Polyethylene glycol 300 (PEG300)

-

Tween-80 (Polysorbate 80)

-

Sterile Saline (0.9% NaCl)

Procedure (for 1 mL of 2.5 mg/mL solution):

-

Weigh 2.5 mg of this compound powder.

-

Prepare a 25 mg/mL stock solution of this compound in DMSO.

-

In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL this compound DMSO stock.

-

Add 400 µL of PEG300 to the tube. Vortex until the solution is clear and homogenous.

-

Add 50 µL of Tween-80. Vortex thoroughly until the solution is clear.

-

Add 450 µL of sterile saline to bring the final volume to 1 mL. Vortex one final time. The solution should be clear.

Protocol 2: SBE-β-CD / Saline Formulation

This formulation is often preferred for reducing potential toxicity associated with organic co-solvents and is suitable for IP and PO routes.

Materials:

-

This compound powder

-

DMSO, anhydrous

-

Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®)

-

Sterile Saline (0.9% NaCl)

Procedure (for 1 mL of 2.5 mg/mL solution):

-

First, prepare a 20% (w/v) SBE-β-CD solution by dissolving 2 g of SBE-β-CD powder in 10 mL of sterile saline. This solution can be stored at 4°C for up to one week.[5]

-

Prepare a 25 mg/mL stock solution of this compound in DMSO.

-

In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL this compound DMSO stock.

-

Add 900 µL of the 20% SBE-β-CD solution.

-

Vortex thoroughly until the final solution is clear.

Protocol 3: Corn Oil Formulation

This formulation is typically used for oral gavage (PO) administration and can provide sustained release.

Materials:

-

This compound powder

-

DMSO, anhydrous

-

Corn oil (sterile-filtered)

Procedure (for 1 mL of 2.5 mg/mL solution):

-

Prepare a 25 mg/mL stock solution of this compound in DMSO.

-

In a sterile microcentrifuge tube, add 100 µL of the 25 mg/mL this compound DMSO stock.

-

Add 900 µL of sterile corn oil.

-